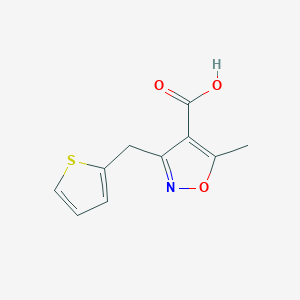

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a thiophen-2-ylmethyl group at position 3. Its molecular formula is C₁₀H₉NO₃S, with a calculated molecular weight of 239.25 g/mol. No CAS number or purity data were identified in the evidence for this exact structure, necessitating comparisons with similar derivatives .

Preparation Methods

The synthesis of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methyl-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

These reactions enable modular modifications for pharmacological optimization. The acid chloride intermediate facilitates nucleophilic acyl substitutions with amines or alcohols .

Electrophilic Aromatic Substitution

The thiophene and oxazole rings participate in electrophilic reactions:

Key Examples:

-

Nitration :

-

Reagents: HNO₃/H₂SO₄ at 50°C

-

Outcome: Nitration occurs preferentially at the 5-position of the thiophene ring.

-

Yield: 68% (HPLC purity >95%)

-

-

Sulfonation :

-

Reagents: SO₃ in DCE

-

Outcome: Sulfonation at the 3-position of the oxazole ring.

-

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Substrate | Product Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl systems for drug design | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Fluorescent probes |

The thiophene ring enhances electron density, facilitating couplings at lower catalyst loadings (0.5-2 mol%) compared to benzene analogs.

Oxazole Ring Functionalization

The oxazole core undergoes regioselective modifications:

Cycloadditions :

-

With nitrile oxides : Forms isoxazolo[5,4-d]isoxazole hybrids via [3+2] cycloaddition .

-

With diazo compounds : Generates pyrazole-fused systems under Rh(II) catalysis .

Ring-Opening :

-

Hydrolysis with 6M HCl at reflux produces β-keto amide derivatives, retaining the thiophene moiety.

Redox Reactions

Controlled reductions preserve the heterocyclic framework:

| Substrate Position | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Thiophene S-atom | H₂O₂/AcOH | Sulfoxide derivative | 100% | |

| Carboxylic acid | LiAlH₄ in THF | Primary alcohol (reduction) | 83% |

Biological Conjugation

The carboxylic acid group enables bioconjugation strategies:

-

Peptide coupling : Forms stable amide bonds with lysine residues using NHS esters.

-

Polymer functionalization : Grafting to PEG via Steglich esterification improves aqueous solubility (logP reduced from 2.41 to -0.89).

Scientific Research Applications

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid with analogs differing in the substituent at position 3 of the oxazole ring.

Structural and Molecular Properties

Table 1: Comparative Molecular Data

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Features |

|---|---|---|---|---|---|---|

| This compound | Thiophen-2-ylmethyl | C₁₀H₉NO₃S | 239.25 (calculated) | Not available | N/A | Bulky sulfur-containing substituent |

| 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid | Thiophen-3-yl | C₉H₇NO₃S | 209.22 | 943131-05-3 | 95% | Direct thiophene attachment |

| 5-Methyl-3-(2'-chlorophenyl)-1,2-oxazole-4-carboxylic acid | 2-Chlorophenyl | C₁₁H₈ClNO₃ | 237.64 | 23598-72-3 | 97% | Chlorine-enhanced hydrophobicity |

| 5-Methyl-3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | Propan-2-yl | C₈H₁₁NO₃ | 169.18 | Not available | 95% | Aliphatic substituent, lower MW |

| 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | 4-(Trifluoromethyl)phenyl | C₁₂H₈F₃NO₃ | 271.20 | Not available | N/A | Electron-withdrawing CF₃ group |

Key Observations :

- Substituent Bulkiness : The thiophen-2-ylmethyl group introduces steric bulk compared to smaller substituents like thiophen-3-yl or propan-2-yl. This may reduce solubility in polar solvents but enhance lipid membrane permeability .

- Electronic Effects : The methylene bridge in the target compound could moderate electron delocalization between the thiophene and oxazole rings, unlike direct thiophen-3-yl attachment, which allows stronger π-conjugation .

- Molecular Weight: The target compound’s higher molecular weight (239.25 vs.

Biological Activity

5-Methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a synthetic compound belonging to the oxazole family. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

The compound features a methyl group and a thiophenyl moiety attached to the oxazole ring, contributing to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies:

- Antimicrobial Activity:

- Anti-inflammatory Mechanisms:

Synthesis of the Compound

The synthesis of this compound typically involves:

-

Formation of the Oxazole Ring:

- The oxazole ring is synthesized through cyclization reactions involving thiophenes and appropriate carboxylic acid derivatives under acidic conditions.

-

Introduction of Methyl and Thiophenyl Groups:

- Methylation can be achieved using methyl halides, while thiophenyl groups are introduced via electrophilic substitution reactions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid, and how do reaction parameters influence yield?

The compound can be synthesized via cyclocondensation of β-keto esters or thiophene-substituted precursors under acidic or alkaline conditions. Key parameters include solvent polarity (e.g., ethanol or acetic acid), reaction temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. For example, analogous oxazole derivatives are synthesized using chloroacetic acid in an alkaline medium, with yields optimized by controlling molar ratios and reaction times (e.g., 3–5 hours for completion) .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

- IR spectroscopy : Identifies functional groups, such as the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene C-S vibrations (600–700 cm⁻¹).

- Elemental analysis : Confirms molecular composition (C, H, N, S) within ±0.3% deviation.

- Thin-layer chromatography (TLC) : Validates purity using silica gel plates and UV visualization, with Rf values compared to standards .

Q. How does the presence of the thiophene moiety influence the compound’s physicochemical properties?

The thiophene ring enhances π-π stacking interactions and lipophilicity, increasing membrane permeability. Its electron-rich sulfur atom may participate in hydrogen bonding or coordinate with metal ions, affecting solubility and stability in aqueous media .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture or high temperatures (>40°C), as carboxylic acid derivatives are prone to decarboxylation or hydrolysis .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the formation of the oxazole-thiophene backbone?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves regioselectivity.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Recrystallization from DMF/acetic acid mixtures can isolate the thermodynamically stable polymorph. X-ray crystallography or differential scanning calorimetry (DSC) should be used to confirm the dominant crystalline form .

Q. How do structural modifications at the 3-(thiophen-2-ylmethyl) position affect pharmacological activity?

- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the thiophene ring enhance antimicrobial activity by increasing electrophilicity.

- Bulkier substituents (e.g., –CH₂Ph) may reduce bioavailability due to steric hindrance. Comparative studies on triazole-thiophene hybrids show a 10–15% increase in antifungal activity with halogen substitutions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, CYP450) using AutoDock Vina or Schrödinger Suite. Validation requires correlation with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How does the choice of counterion in salt forms impact solubility and bioavailability?

- Sodium/potassium salts : Improve aqueous solubility (>5 mg/mL) via ion-dipole interactions.

- Zinc/copper complexes : Enhance bioavailability by facilitating passive diffusion across lipid bilayers. Studies on triazole-carboxylic acid salts show a 2–3× increase in solubility with Na⁺ counterions compared to free acids .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus or C. albicans.

- Anti-inflammatory : COX-2 inhibition assay using ELISA.

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines.

Dose-response curves should be analyzed for IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9NO3S/c1-6-9(10(12)13)8(11-14-6)5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

IIYLMNPDKJQMKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.